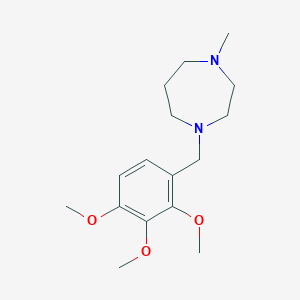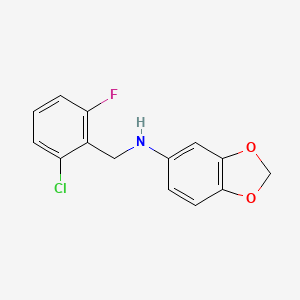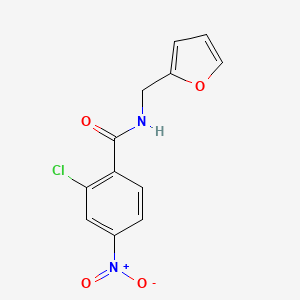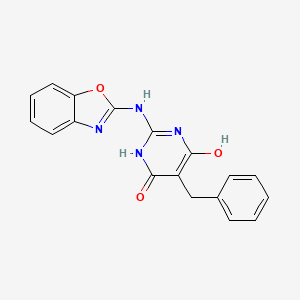![molecular formula C10H12ClN3O2S B5740846 methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate](/img/structure/B5740846.png)
methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate, also known as CMH, is a chemical compound that has been widely studied for its potential applications in scientific research. CMH is a thiosemicarbazone derivative that has been shown to exhibit a range of interesting biological properties, including antitumor, antiviral, and antimicrobial activity. In
科学研究应用
Methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer treatment. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. It has also been shown to be effective against multidrug-resistant cancer cells, which are often resistant to traditional chemotherapy treatments.
In addition to its antitumor properties, methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has also been studied for its antiviral and antimicrobial activity. It has been shown to be effective against a range of viruses, including herpes simplex virus, influenza virus, and human immunodeficiency virus (HIV). It has also been shown to exhibit antimicrobial activity against a variety of bacteria and fungi.
作用机制
The exact mechanism of action of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is not fully understood. However, it is thought to act by inhibiting the activity of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. This inhibition leads to a decrease in the production of DNA, which ultimately results in cell death.
Biochemical and Physiological Effects
methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to exhibit a range of interesting biochemical and physiological effects. In addition to its antitumor, antiviral, and antimicrobial properties, it has also been shown to exhibit antioxidant activity. This activity is thought to be due to its ability to scavenge free radicals and protect cells from oxidative damage.
实验室实验的优点和局限性
One of the major advantages of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate is its relatively simple synthesis method, which makes it accessible to researchers in a laboratory setting. Additionally, its potent antitumor, antiviral, and antimicrobial activity make it a promising candidate for further study.
However, there are also some limitations to the use of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in lab experiments. One of the main limitations is its potential toxicity. While methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be relatively non-toxic in vitro, further studies are needed to determine its toxicity in vivo. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects on different cell types.
未来方向
There are many potential future directions for research on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. One promising area of research is in the development of new cancer treatments. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a variety of cancer cell lines, and further studies are needed to determine its potential as a cancer treatment in vivo.
Another area of research is in the development of new antiviral and antimicrobial agents. methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate has been shown to be effective against a range of viruses and bacteria, and further studies are needed to determine its potential as a treatment for these infections.
Finally, further studies are needed to determine the toxicity of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate in vivo and to better understand its mechanism of action. This information will be critical for the development of safe and effective treatments based on methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate.
合成方法
The synthesis of methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate involves the reaction of 3-chloro-4-methylbenzoyl isothiocyanate with hydrazine hydrate in the presence of methanol. The resulting product is then treated with methyl chloroformate to yield methyl 2-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}hydrazinecarboxylate. The overall process is relatively simple and can be carried out in a laboratory setting with standard equipment and reagents.
属性
IUPAC Name |
methyl N-[(3-chloro-4-methylphenyl)carbamothioylamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O2S/c1-6-3-4-7(5-8(6)11)12-9(17)13-14-10(15)16-2/h3-5H,1-2H3,(H,14,15)(H2,12,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKLAGZNQJWBOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=S)NNC(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[(3-chloro-4-methylphenyl)carbamothioyl]hydrazinecarboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-[(4-ethoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5740774.png)

![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)


![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)


![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)


![ethyl 2-{[(4-ethyl-5-methyl-3-thienyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B5740863.png)